[1,1'-Biphenyl]-2,2',5,5'-tetrol
Overview
Description
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound with the formula (C6H5)2 . It forms colorless crystals and is an aromatic hydrocarbon . It’s used in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
Biphenyl is prepared in a two-step process from nitrobenzene. First, the nitrobenzene is converted to 1,2-diphenylhydrazine, usually using iron powder as the reducing agent. Treatment of this hydrazine with mineral acids induces a rearrangement reaction to 4,4’-benzidine .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using Java or Javascript .Chemical Reactions Analysis
Biphenyl is slightly less reactive chemically than benzene . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Scientific Research Applications
Synthesis and Crystal Structures
- Derivatives of [1,1'-Biphenyl]-2,2',5,5'-tetrol have been synthesized, with iodination and hydrophilic residue introduction for potential applications as X-ray contrast media. X-ray crystallography has been used to investigate the structural aspects of these derivatives (Anelli et al., 2001).
Effects on Cell Membranes
- Studies have investigated the effects of biphenyl and its derivatives on the cytoplasmic membranes of Ralstonia eutropha H850, revealing insights into the fluidizing effects of these compounds on cell membranes (Kim, Lee, & Trevors, 2001).
Inclusion Complex Formation
- Research on inclusion complexes involving [1,1'-Biphenyl]-2,2',5,5'-tetrol has shown selective complex formation with pyridine and methylpyridine. This research provides insights into the host-guest chemistry of this compound (Barton, Caira, Hosten, & Mccleland, 2013).
Electrochemical Response
- Studies on the electrochemical response of biphenyl derivatives have provided valuable information on their electronic properties and potential applications in electronic materials (Low et al., 2004).
Organic Synthesis and Pharmaceuticals
- Biphenyl derivatives, including [1,1'-Biphenyl]-2,2',5,5'-tetrol, have been explored for their potential in synthesizing novel pharmaceutical compounds and for applications in the field of organic synthesis (Kwong et al., 2017).
Materials Science Applications
- In the field of materials science, these compounds have been used in the synthesis of metal-organic frameworks, offering potential applications in catalysis and molecular electronics (Deng et al., 2020).
Photocatalytic Oxidation
- Research has also focused on the photocatalytic oxidation of biphenyl derivatives, highlighting their potential environmental applications in degrading pollutants like polychlorinated biphenyls (Wong, Tao, Dawson, & Wong, 2004).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dihydroxyphenyl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHTYDZPRYLZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631596 | |
Record name | [1,1'-Biphenyl]-2,2',5,5'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,2',5,5'-tetrol | |
CAS RN |
4371-32-8 | |
Record name | [1,1′-Biphenyl]-2,2′,5,5′-tetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4371-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Biphenyl]-2,2',5,5'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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